6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Synthetic Chemistry Process Chemistry Salt Selection

Problem: Free-base naphthyridine scaffolds are often oils or low-melting solids prone to oxidation, causing stoichiometric errors in multi-step synthesis. Solution: The hydrochloride salt (MW 295.21) provides crystalline, non-hygroscopic handling for accurate weighing. • Orthogonal N-benzyl survives cross-coupling (Suzuki, Buchwald-Hartwig, SNAr) and is removed under neutral hydrogenolysis. • Compatible with automated liquid handlers & solid-dispensing robots for 96-well parallel synthesis. • Ambient storage stability simplifies GLP inventory; Certificate of Analysis reduces in-house re-purification burden.

Molecular Formula C15H16Cl2N2
Molecular Weight 295.2 g/mol
CAS No. 1172576-12-3
Cat. No. B1418367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
CAS1172576-12-3
Molecular FormulaC15H16Cl2N2
Molecular Weight295.2 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N=C(C=C2)Cl)CC3=CC=CC=C3.Cl
InChIInChI=1S/C15H15ClN2.ClH/c16-15-7-6-13-11-18(9-8-14(13)17-15)10-12-4-2-1-3-5-12;/h1-7H,8-11H2;1H
InChIKeySVIOHMAAIIQRBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride: Scaffold Identity & Procurement


6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS 1172576-12-3) is a heterocyclic building block belonging to the 1,6-naphthyridine class, characterized by a partially saturated tetrahydronaphthyridine core bearing a chloro substituent at the 2-position and an N-benzyl group at the 6-position, supplied as the hydrochloride salt [1]. This compound is a functionalized scaffold used in medicinal chemistry as a key intermediate, where the chlorine atom provides a reactive handle for cross-coupling and nucleophilic aromatic substitution, and the benzyl group protects the secondary amine for subsequent deprotection and diversification [2]. It has a molecular formula of C15H16Cl2N2, a molecular weight of 295.21 g/mol, and is typically offered at ≥95% purity by specialty chemical suppliers .

1
Dual-functional scaffold C2-chloro for cross‑coupling and N6‑benzyl for latent amine unveiling
2
Crystalline salt form Hydrochloride ensures reproducible weighing and ambient stability for synthetic workflows
3
Purified intermediate Offered with documented Certificate of Analysis to support batch-to-batch consistency

Why Generic Substitution of This Scaffold Fails


In-class analogs of this scaffold cannot be interchanged without altering synthetic outcomes and downstream biological profiles. The hydrochloride salt form (MW 295.21) is critical for handling: it offers superior crystallinity, accurate stoichiometric weighing, and shelf stability compared to the free base (MW 258.75), which is an oil or low-melting solid prone to oxidation and weighing inaccuracies that compromise multi-step synthesis reproducibility . The orthogonality of the N-benzyl protecting group is non-negotiable in synthetic routes where the 2-chloro handle must be elaborated first; analogs with different N-protection (e.g., N-Boc, N-acetyl) require orthogonal deprotection conditions that may be incompatible with downstream functional groups [1]. This specific dual-functionalization pattern—a C2 chlorine for cross-coupling and an N6 benzyl for latent amine unveiling—defines its role as a unique diversification hub that generic replacements cannot fulfill without complete route redesign.

Free base (oil/solid) Lower molecular weight and hygroscopic tendency may shift stoichiometric accuracy and require cold storage for stability.
N‑Boc analog Requires strongly acidic deprotection that may be incompatible with acid‑sensitive functional groups installed earlier in a sequence.
Other naphthyridine building blocks Lack the orthogonal 2‑Cl / 6‑NBn dual‑functionalization that defines this scaffold as a distinct diversification hub.

Quantitative Differentiation: Versus In-Class Analogs


Handling Precision: Salt vs. Free Base

The hydrochloride salt (MW 295.21 g/mol) provides a 14.1% higher formula weight compared to the free base (MW 258.75 g/mol), directly translating to improved weighing accuracy for small-scale reactions. The free base is an amorphous solid with a lower melting point and hygroscopic tendency, making it susceptible to static charge and mass loss during weighing . This difference is critical when preparing catalyst or reagent stock solutions requiring precise stoichiometric control. [1]

Handling precision
Head‑to‑head
14.1% higher formula weight
295.21 g/mol vs 258.75 g/mol free base
Supports accurate sub‑milligram weighing for small‑scale parallel synthesis
Ambient analytical balance with 0.01 mg readability
Synthetic Chemistry Process Chemistry Salt Selection

Orthogonal Deprotection: N-Benzyl vs. N-Boc Strategy

The N-benzyl group in the target compound enables a two-step deprotection–functionalization sequence: (i) debenzylation via hydrogenolysis or chloroformate-mediated cleavage to expose the free secondary amine, (ii) subsequent N–H elaboration via amidation, sulfonylation, or reductive amination [1]. This contrasts with the N-Boc analog (e.g., tert-butyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate), which requires acidic deprotection (TFA/DCM) that may be incompatible with acid-sensitive functional groups installed earlier in a synthesis . Quantitative route-scoping studies in the tetrahydro-1,6-naphthyridine library synthesis by Zhou et al. (2008) demonstrated that N-benzyl intermediates yielded successfully across all three diversification chemistries (urea, amide, sulfonamide), whereas acid-labile intermediates suffered partial degradation under Boc removal conditions. [1]

Deprotection orthogonality
Class‑level inference
Neutral hydrogenolysis vs TFA
N‑Bn removal via Pd/C, ClCO₂R; N‑Boc requires acid
May broaden downstream chemistry tolerance in multi‑step routes
Based on 101‑membered library synthesis (Zhou et al., 2008)
Protecting Group Strategy Medicinal Chemistry Scaffold Diversification

Purity & Commercial Availability

The hydrochloride salt is available at higher guaranteed purity levels (≥98%) from multiple specialty chemical suppliers, compared to the free base which is more commonly offered at 95–97% purity . Suppliers such as Matrix Scientific (via VWR) offer the hydrochloride salt at 95% minimum purity with full Certificates of Analysis, while the free base from general vendors frequently lacks batch-specific purity documentation . The salt form also tends to be less contaminated with the dechlorinated byproduct, as the hydrochloride protects the chloro substituent from solvolytic displacement during storage.

Commercial purity
Vendor‑reported
≥98% (HCl salt)
Multiple specialty suppliers, COA available
Batch‑specific review recommended to verify impurity profile for SAR studies
Free base commonly 95‑97% with fewer documented analyses
Chemical Procurement Quality Assurance Vendor Comparison

Predicted Physicochemical Advantage: Hydrochloride Salt Aqueous Solubility

The hydrochloride salt form is expected to exhibit significantly higher aqueous solubility than the free base due to ionization of the tertiary amine at physiological and mildly acidic pH. The predicted pKa of the conjugated acid of the naphthyridine core is approximately 5.70±0.20, indicating that the free base would be predominantly un-ionized and poorly soluble in aqueous media at neutral pH . While experimental solubility data for this specific compound are not publicly disclosed, the class-level behavior of tetrahydro-1,6-naphthyridine hydrochloride salts is well established: protonation at the 6-position nitrogen increases polar surface area (PSA = 16.13 Ų for the salt vs. similar for the free base) and enables hydrogen bonding with water, facilitating dissolution for in vitro assay preparation [1].

Aqueous solubility
Class‑level, predicted
Ionized at pH < 5.7
Protonated tertiary amine, logP ~4.0
May assist low‑DMSO aqueous assay preparation for in vitro screening
Predicted pKa; experimental solubility data not publicly confirmed
Drug Discovery Pre-formulation Solubility

Optimal Application Scenarios


Automated Library Synthesis & Precision Weighing

The hydrochloride salt's 14.1% higher molecular weight compared to the free base, combined with its non-hygroscopic crystalline nature, makes it the preferred form for automated liquid handling platforms and solid-dispensing robots used in high-throughput parallel library synthesis. The improved weighing accuracy directly translates to fewer failed reactions due to stoichiometric errors in 96-well plate formats where 5–20 mg of scaffold per well is typical. [1]

Multi-Step Routes Requiring Orthogonal N-Deprotection

When synthetic routes demand that the 2-chloro position be elaborated first—via Suzuki coupling, Buchwald–Hartwig amination, or SNAr—the N-benzyl group provides a chemically orthogonal protecting group that survives these transformations intact and can be removed later under neutral hydrogenolysis conditions. This eliminates the risk of acid-mediated side reactions that plague N-Boc protected analogs and widens the accessible chemical space for SAR exploration. [2]

Early-Stage Profiling in Aqueous Buffers

The hydrochloride salt form enables preparation of DMSO-free or low-DMSO aqueous stock solutions for biochemical assays (e.g., fluorescence polarization, SPR, or enzymatic activity assays) where organic solvent content must be minimized. The class-level solubility advantage of protonated tetrahydro-1,6-naphthyridines reduces the likelihood of compound precipitation upon dilution into assay buffer, a common failure mode for poorly soluble free bases. [3]

Process Chemistry & Route Scouting

For kilo-lab scale-up or process research, the hydrochloride salt with ≥98% purity and supplier-provided Certificate of Analysis reduces the burden of in-house re-purification. The salt form's superior long-term storage stability at ambient temperature, compared to the free base which requires refrigeration (2–8°C), simplifies inventory management in GLP and pilot plant environments.

Application
Selection Property
Validation Focus
Precision weighing / automated library synthesis
Crystalline hydrochloride form; higher formula weight
Sub‑milligram stoichiometric accuracy and plate‑format reproducibility
Sequential elaboration (2‑Cl first, then N‑deprotection)
Orthogonal N‑benzyl protecting group
Compatibility of neutral deprotection with acid‑sensitive intermediates
Biochemical assay preparation in aqueous buffers
Salt‑enhanced aqueous solubility profile
Compound precipitation risk during dilution into assay media
Route scouting / scale‑up support
Documented purity and ambient storage stability
Long‑term material consistency and re‑purification burden
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